molecular formula C20H22ClNO3 B12411269 N-Desmethyl Olopatadine-d3 (hydrochloride)

N-Desmethyl Olopatadine-d3 (hydrochloride)

Cat. No.: B12411269
M. Wt: 362.9 g/mol
InChI Key: YWGZLVNORDTDQI-WDGQYUSESA-N
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Description

N-Desmethyl Olopatadine-d3 (hydrochloride) is a deuterium-labeled derivative of N-Desmethyl Olopatadine hydrochloride. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium atoms into the molecule can significantly affect its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Olopatadine-d3 (hydrochloride) involves the deuteration of N-Desmethyl Olopatadine hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of N-Desmethyl Olopatadine-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Olopatadine-d3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

N-Desmethyl Olopatadine-d3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Desmethyl Olopatadine-d3 (hydrochloride) is similar to that of its non-deuterated counterpart, N-Desmethyl Olopatadine hydrochloride. It acts as a selective histamine H1 antagonist and mast cell stabilizer, attenuating inflammatory and allergic reactions. The incorporation of deuterium atoms can affect the compound’s pharmacokinetic and metabolic profiles, potentially leading to differences in its biological activity and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Olopatadine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in the compound’s behavior in biological systems, making it a valuable tool for researchers .

Properties

Molecular Formula

C20H22ClNO3

Molecular Weight

362.9 g/mol

IUPAC Name

2-[(11Z)-11-[3-(trideuteriomethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C20H21NO3.ClH/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23;/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23);1H/b17-7-;/i1D3;

InChI Key

YWGZLVNORDTDQI-WDGQYUSESA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl

Origin of Product

United States

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